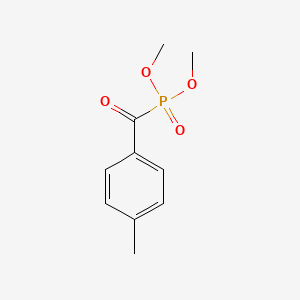
Dimethoxyphosphoryl-(4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethoxyphosphoryl-(4-methylphenyl)methanone, also known as phosphonic acid, P-(4-methylbenzoyl)-, dimethyl ester, is a chemical compound with the molecular formula C10H13O4P and a molecular weight of 228.18 g/mol . This compound is characterized by its unique structure, which includes a dimethoxyphosphoryl group attached to a 4-methylphenyl ring.
Méthodes De Préparation
The synthesis of dimethoxyphosphoryl-(4-methylphenyl)methanone typically involves the reaction of 4-methylbenzoyl chloride with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Dimethoxyphosphoryl-(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethoxyphosphoryl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dimethoxyphosphoryl-(4-methylphenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers utilize it in the study of enzyme inhibition and protein interactions.
Industry: This compound is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of dimethoxyphosphoryl-(4-methylphenyl)methanone involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can affect various biochemical pathways, making it a valuable tool in research and drug development .
Comparaison Avec Des Composés Similaires
Dimethoxyphosphoryl-(4-methylphenyl)methanone can be compared with other similar compounds such as:
Dimethoxyphosphoryl-(4-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of a methyl group.
Dimethoxyphosphoryl-(4-nitrophenyl)methanone: Contains a nitro group, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity patterns .
Propriétés
Numéro CAS |
33493-30-0 |
|---|---|
Formule moléculaire |
C10H13O4P |
Poids moléculaire |
228.18 g/mol |
Nom IUPAC |
dimethoxyphosphoryl-(4-methylphenyl)methanone |
InChI |
InChI=1S/C10H13O4P/c1-8-4-6-9(7-5-8)10(11)15(12,13-2)14-3/h4-7H,1-3H3 |
Clé InChI |
ADISLPDXEVFBEO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


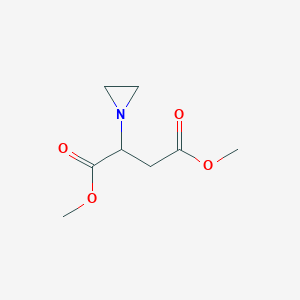
![Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate](/img/structure/B14694972.png)
![6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14694988.png)
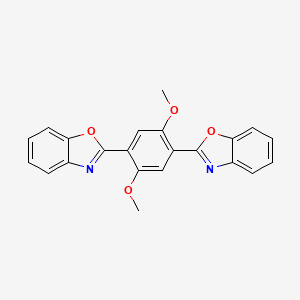
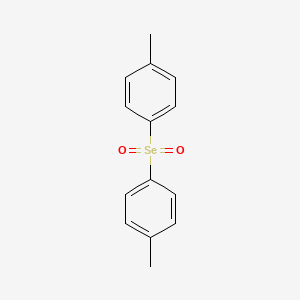
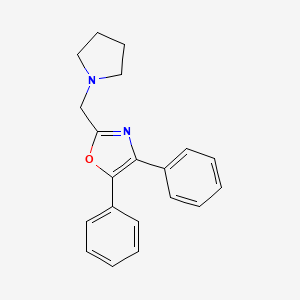
![Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate](/img/structure/B14695010.png)
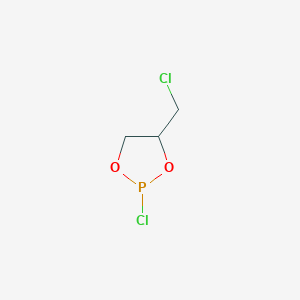
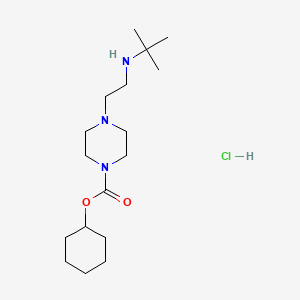
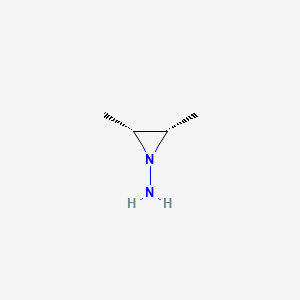
![1,4-Dioxaspiro[4.4]nonane-6-propanoicacid](/img/structure/B14695038.png)
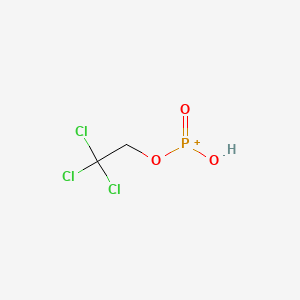
![(4e)-10-Bromo-4-imino-4h-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine](/img/structure/B14695054.png)

